4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
Description
4-{[1-(1,2,3-Thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 2-position and an azetidine ring linked via an ether bond. The azetidine is further functionalized with a 1,2,3-thiadiazole-4-carbonyl moiety. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (azetidine-oxy) groups, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
thiadiazol-4-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2S/c13-12(14,15)10-3-7(1-2-16-10)21-8-4-19(5-8)11(20)9-6-22-18-17-9/h1-3,6,8H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXJYQGWOLSVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSN=N2)OC3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the coupling of pyridine derivatives with thiadiazole moieties. The general synthetic route includes:
- Formation of Thiadiazole : Starting from appropriate carbonyl compounds and hydrazine derivatives, thiadiazoles are synthesized using standard condensation methods.
- Azetidine Formation : The azetidine ring is constructed through cyclization reactions involving suitable amines and carbonyl precursors.
- Final Coupling : The azetidine derivative is then reacted with the thiadiazole to form the target compound.
Anticancer Activity
Several studies have indicated that derivatives containing thiadiazole and pyridine exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Research has shown that compounds similar to This compound demonstrate cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT116 (colon carcinoma). The mechanism is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival .
Antimicrobial Properties
The compound also exhibits antimicrobial activity:
- In Vitro Studies : Compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth. For example, derivatives of thiadiazoles have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
Other Biological Activities
In addition to anticancer and antimicrobial properties, This compound may possess other biological activities:
- Anti-inflammatory Effects : Thiadiazole derivatives are known for their anti-inflammatory properties, which could be relevant in treating conditions characterized by chronic inflammation .
- Analgesic Activity : Some studies suggest that similar compounds may also exhibit analgesic effects, making them candidates for pain management therapies .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that a series of thiadiazole-pyridine derivatives showed selective inhibition of protein kinases involved in cancer progression, suggesting a targeted approach for cancer therapy .
- Another investigation highlighted the antioxidant properties of these compounds, which could aid in reducing oxidative stress in cells, further supporting their therapeutic potential .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a study highlighted the ability of certain thiadiazole derivatives to inhibit cancer cell growth, with some compounds showing IC50 values as low as 0.058 µM against T47D breast cancer cells . The presence of the azetidine moiety in the compound may enhance its binding affinity to target proteins involved in cancer progression.
Antiviral Properties:
Thiadiazole compounds have also been evaluated for their antiviral activities. In particular, derivatives have shown efficacy against viruses such as HIV and other viral infections. One study reported that specific thiadiazole derivatives exhibited EC50 values indicating potent antiviral activity against HIV-1, suggesting that the incorporation of the thiadiazole ring could be crucial for enhancing antiviral efficacy .
Antimicrobial Effects:
The compound's structural features may confer antimicrobial properties as well. Thiadiazole derivatives have been noted for their activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Agricultural Applications
Pesticidal Activity:
Thiadiazole derivatives have been researched for their insecticidal and fungicidal properties. Studies indicate that these compounds can effectively control agricultural pests and pathogens, contributing to crop protection strategies. For example, certain thiadiazole-based formulations have shown significant activity against plant pathogens, enhancing their utility in agricultural applications .
Plant Growth Regulators:
Some thiadiazole compounds are being explored as plant growth regulators. Their ability to modulate physiological processes in plants could lead to improved growth rates and yields, particularly under stress conditions. The trifluoromethyl group present in the compound may enhance its stability and bioactivity in plant systems .
Material Science Applications
Polymeric Materials:
The unique properties of 4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine make it a candidate for incorporation into polymeric materials. Its chemical structure can impart desirable characteristics such as thermal stability and resistance to degradation. Research is ongoing to evaluate its potential in developing advanced materials for electronics and coatings .
Case Studies
Comparison with Similar Compounds
Structural Comparisons
Target Compound vs. Pyridine-Based CYP51 Inhibitors
- UDO and UDD () : These pyridine derivatives inhibit CYP51, a target for Chagas disease treatment. Unlike the target compound, they incorporate piperazine and chlorophenyl groups. The trifluoromethyl group in UDO/UDD enhances metabolic stability, a feature shared with the target compound .
Target Compound vs. JAK Inhibitors
- {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (): This JAK inhibitor shares the azetidine and trifluoromethylpyridine motifs but incorporates a pyrrolopyrimidine group instead of thiadiazole. The pyrrolopyrimidine likely enhances binding to JAK kinases, whereas the thiadiazole in the target compound may confer distinct electronic properties .
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
- Trifluoromethyl Impact : The CF₃ group in all compounds enhances lipophilicity and metabolic resistance, critical for oral bioavailability.
- Azetidine vs. Piperidine : The azetidine’s smaller ring size (4-membered vs. 6-membered piperidine) may reduce conformational flexibility, affecting binding kinetics .
Pharmacological Activity
- CYP51 Inhibitors (UDO/UDD): Exhibit IC₅₀ values comparable to posaconazole against Trypanosoma cruzi. The target compound’s thiadiazole moiety may similarly disrupt sterol biosynthesis .
- JAK Inhibitors: The analog in demonstrates nanomolar potency against JAK1/2, attributed to the pyrrolopyrimidine’s planar structure. The target compound’s thiadiazole could offer alternative binding interactions but may lack equivalent potency .
- Antimicrobial vs. Anti-inflammatory : Structural differences dictate therapeutic applications—CYP51 inhibitors target parasitic infections, while JAK inhibitors address autoimmune disorders .
Preparation Methods
Chlorination/Fluorination of Picoline Derivatives
The 2-(trifluoromethyl)pyridine subunit is typically synthesized via vapor-phase chlorination/fluorination of 3-picoline. Under high-temperature conditions (>300°C) with iron fluoride catalysts, 3-picoline undergoes sequential chlorination and fluorine exchange to yield 3-(trifluoromethyl)pyridine. Nuclear chlorination at the 2- and 5-positions is achieved by adjusting chlorine gas ratios, producing 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate. This method, while efficient, requires careful control to minimize polyhalogenated by-products.
Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks
An alternative approach involves assembling the pyridine ring from trifluoromethyl precursors. For example, cyclocondensation of 1,5-diketones with ammonium acetate under acidic conditions introduces the trifluoromethyl group in situ. This method avoids halogenation side reactions but demands precise stoichiometry to prevent ring-opening.
Functionalization of the Pyridine Ring with an Azetidinyloxy Group
Synthesis of Azetidin-3-ol
Azetidine rings are synthesized via cyclization of 1,3-diaminopropanol derivatives. In one protocol, 3-azabicyclo[3.1.0]hexane is hydrolyzed under basic conditions to yield azetidin-3-ol. The strained four-membered ring necessitates mild reaction conditions (pH 7–8, 0–5°C) to prevent decomposition.
Etherification of 4-Hydroxy-2-(Trifluoromethyl)Pyridine
The azetidinyloxy group is introduced via nucleophilic substitution. 4-Hydroxy-2-(trifluoromethyl)pyridine is treated with azetidin-3-ol in the presence of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base, forming the ether linkage at position 4. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) are also effective, achieving yields >80%.
Preparation of the 1,2,3-Thiadiazole-4-Carbonyl Moiety
Thiadiazole Synthesis via Cyclocondensation
1,2,3-Thiadiazoles are synthesized from thiosemicarbazides and α-keto hydrazones. For example, treatment of thiosemicarbazide with acetylacetone in ethanol yields 1,2,3-thiadiazole-4-carboxylic acid hydrazide, which is oxidized to the carboxylic acid using potassium permanganate.
Conversion to Acid Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This reactive intermediate is crucial for subsequent coupling reactions.
Coupling of Thiadiazole Carbonyl to Azetidine
Acylation of Azetidine
The azetidine nitrogen undergoes acylation with 1,2,3-thiadiazole-4-carbonyl chloride. In anhydrous dichloromethane (DCM), triethylamine (Et₃N) is used to scavenge HCl, facilitating the formation of the amide bond. This step requires rigorous exclusion of moisture to prevent hydrolysis of the acid chloride.
Optimization of Coupling Conditions
Comparative studies reveal that coupling reagents such as HOBt/EDC improve yields (75–90%) compared to traditional Schotten-Baumann conditions (50–60%). Microwave-assisted synthesis at 80°C for 20 minutes further enhances reaction efficiency.
Integrated Synthetic Routes and Yield Analysis
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Trifluoromethylpyridine synthesis | Cl₂/F₂, FeF₃, 320°C | 65–70 |
| 2 | Azetidin-3-ol preparation | Hydrolysis, pH 7.5, 0°C | 55 |
| 3 | Etherification | NaH, DMF, 60°C | 82 |
| 4 | Thiadiazole synthesis | Thiosemicarbazide, EtOH, reflux | 70 |
| 5 | Acylation | SOCl₂, Et₃N, DCM, rt | 88 |
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the trifluoromethyl group at C-2 (δ 120–125 ppm in ¹⁹F NMR) and the azetidinyloxy proton at δ 4.3–4.5 ppm (¹H NMR). Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 357.08 (calculated for C₁₃H₁₀F₃N₃O₂S) .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine?
Answer:
The synthesis typically involves multi-step reactions:
- Coupling Reactions : The azetidine ring is functionalized via nucleophilic substitution or amidation. For example, the 1,2,3-thiadiazole-4-carbonyl group is introduced using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the azetidine amine and thiadiazole carboxylic acid .
- Oxidative Cyclization : Sodium hypochlorite (NaOCl) in ethanol can oxidize hydrazine intermediates to form heterocycles, as demonstrated in triazolopyridine synthesis (73% yield under mild conditions) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the final product .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm azetidine-thiadiazole connectivity. Aromatic protons in the pyridine ring appear downfield (~8.5–9.0 ppm), while azetidine protons resonate at ~3.5–4.5 ppm .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1670 cm) and trifluoromethyl (C-F, ~1150 cm) groups validate functional groups .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S, and F percentages to confirm purity .
Advanced: How can researchers optimize reaction yields during the synthesis of the azetidine-thiadiazole intermediate?
Answer:
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in coupling reactions. Ethanol is preferred for greener oxidative cyclizations .
- Catalyst Use : Lewis acids like ZnCl or CuI accelerate azetidine functionalization .
- Temperature Control : Reflux conditions (80–100°C) for coupling reactions vs. room temperature for oxidations balance reactivity and side-product formation .
- Reagent Stoichiometry : A 1.2:1 molar ratio of thiadiazole carbonyl chloride to azetidine minimizes unreacted starting material .
Advanced: How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
Answer:
Contradictions arise from dynamic effects or impurities. Mitigation steps:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, NOESY can confirm spatial proximity of azetidine and pyridine moieties .
- Computational Validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts and compare them with experimental data to identify discrepancies .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion integrity and rule out isotopic or adduct interference .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound’s antimicrobial activity?
Answer:
SAR studies involve:
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with methyl or halogens) and assess changes in bioactivity .
- Biological Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi quantify potency .
- Docking Studies : Molecular docking with target enzymes (e.g., bacterial dihydrofolate reductase) identifies critical interactions (e.g., hydrogen bonds with thiadiazole sulfur) .
- QSAR Modeling : Quantitative parameters (logP, polar surface area) correlate with antimicrobial efficacy .
Advanced: How can researchers address solubility challenges in biological assays for this compound?
Answer:
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or acetyl groups to improve hydrophilicity, which are cleaved in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electronic Effects : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic attack at the 4-position .
- Steric Factors : The azetidine-thiadiazole moiety directs substitution to sterically accessible sites, as shown in regioselective alkylation studies .
- Leaving Group Efficiency : Chloride or tosylate groups on the azetidine ring facilitate displacement by thiols or amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
